molecular formula C8H16ClNO B2747941 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride CAS No. 2287301-44-2

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride

Cat. No.: B2747941
CAS No.: 2287301-44-2
M. Wt: 177.67
InChI Key: QECANSJTSHUBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its unique bicyclic structure, which includes an oxabicyclo[2.1.1]hexane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Oxabicyclo[2.1.1]hexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially at the ethanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Yields primary or secondary amines.

    Substitution: Forms various substituted ethanamine derivatives.

Scientific Research Applications

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile
  • (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol

Uniqueness

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of the ethanamine group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECANSJTSHUBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.